1,3-dimethyl-5-(pyridin-3-yloxy)-1H-pyrazole-4-carbaldehyde
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Overview
Description
1,3-Dimethyl-5-(pyridin-3-yloxy)-1H-pyrazole-4-carbaldehyde is a heterocyclic compound that features a pyrazole ring substituted with a pyridin-3-yloxy group and a carbaldehyde group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dimethyl-5-(pyridin-3-yloxy)-1H-pyrazole-4-carbaldehyde typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. In this case, 1,3-dimethyl-1H-pyrazole can be prepared by reacting hydrazine with acetylacetone under reflux conditions.
Introduction of the Pyridin-3-yloxy Group: The pyridin-3-yloxy group can be introduced via a nucleophilic substitution reaction. This involves reacting 1,3-dimethyl-1H-pyrazole with 3-chloropyridine in the presence of a base such as potassium carbonate.
Formylation: The final step involves the formylation of the pyrazole ring to introduce the carbaldehyde group. This can be achieved using Vilsmeier-Haack reaction conditions, where the compound is treated with a mixture of DMF (dimethylformamide) and POCl3 (phosphorus oxychloride).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethyl-5-(pyridin-3-yloxy)-1H-pyrazole-4-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The pyridin-3-yloxy group can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Potassium carbonate in DMF for nucleophilic substitution reactions.
Major Products
Oxidation: 1,3-Dimethyl-5-(pyridin-3-yloxy)-1H-pyrazole-4-carboxylic acid.
Reduction: 1,3-Dimethyl-5-(pyridin-3-yloxy)-1H-pyrazole-4-methanol.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
1,3-Dimethyl-5-(pyridin-3-yloxy)-1H-pyrazole-4-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Potential use in the development of bioactive molecules due to its heterocyclic structure.
Medicine: Investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.
Industry: Utilized in the synthesis of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1,3-dimethyl-5-(pyridin-3-yloxy)-1H-pyrazole-4-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The pyridin-3-yloxy group can enhance binding affinity to certain biological targets, while the pyrazole ring can participate in hydrogen bonding and π-π interactions.
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethyl-5-(pyridin-3-yloxy)-1H-pyrazole-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
1,3-Dimethyl-5-(pyridin-3-yloxy)-1H-pyrazole-4-methanol: Similar structure but with a hydroxyl group instead of an aldehyde.
5-Amino-1,3-dimethyl-1H-pyrazole: Lacks the pyridin-3-yloxy group but has an amino group at the 5-position.
Uniqueness
1,3-Dimethyl-5-(pyridin-3-yloxy)-1H-pyrazole-4-carbaldehyde is unique due to the presence of both the pyridin-3-yloxy group and the aldehyde group, which confer distinct chemical reactivity and potential for diverse applications in synthesis and drug design.
Properties
IUPAC Name |
1,3-dimethyl-5-pyridin-3-yloxypyrazole-4-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c1-8-10(7-15)11(14(2)13-8)16-9-4-3-5-12-6-9/h3-7H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNZXJLYNLGQWDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C=O)OC2=CN=CC=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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